![molecular formula C16H17N5O2 B2564389 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide CAS No. 899752-17-1](/img/structure/B2564389.png)

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

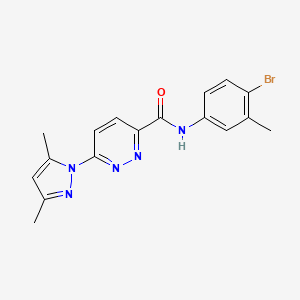

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile, and caspase-3-mediated apoptosis .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. The key steps often include copper-catalyzed Ullmann coupling reaction and palladium-catalyzed Suzuki coupling reaction . A series of novel pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their anticancer activity .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is complex. The X-ray crystal structure revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have shown potent anti-proliferative activities. They have been evaluated for their kinase inhibitory activities against wild EGFR (EGFR WT). For instance, compound 12b showed an IC 50 value of 0.016µM .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Pyrazolo[1,5-a]pyrimidines, a category that includes the compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide, have been studied for their anti-inflammatory properties. A particular focus has been on developing nonsteroidal anti-inflammatory drugs (NSAIDs) without ulcerogenic activity. In one study, the introduction and functionalization of a longer side chain on pyrazolo[1,5-a]pyrimidines resulted in compounds with significant anti-inflammatory activity and a better therapeutic index than some reference drugs, without ulcerogenic activity (Auzzi et al., 1983).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown moderate to outstanding antimicrobial activity against a range of bacteria and fungi. For example, one study synthesized a novel series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited superior antimicrobial activity compared to standard antibiotics (El-sayed et al., 2017).

Cancer Research

Pyrazolo[3,4-d]pyrimidines have also been evaluated for their anticancer properties. Several derivatives have been synthesized and tested for their activity against cancer cell lines, with some showing promising results. For instance, a study reported the synthesis of pyrazolo[3,4-d][1,3]oxazin-4-ones and their derivatives, which exhibited notable antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Phosphodiesterase Inhibition

Research has been conducted on the use of pyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), which has implications for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study designed a set of 3-aminopyrazolo[3,4-d]pyrimidinones, optimizing them as PDE1 inhibitors, leading to the identification of a clinical candidate for various central nervous system disorders (Li et al., 2016).

Orientations Futures

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising lead for targeting PAK1 . Future research could focus on the design and synthesis of more potent inhibitors based on this scaffold. Additionally, the combination of these compounds with other therapies could be explored to improve immune response and antitumor efficacy .

Propriétés

IUPAC Name |

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-2-3-9-14(22)19-20-11-17-15-13(16(20)23)10-18-21(15)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLZSZGTSOVDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methoxyphenyl)sulfanylacetate](/img/structure/B2564306.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2564308.png)

![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2564310.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)

![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2564324.png)

![2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2564328.png)